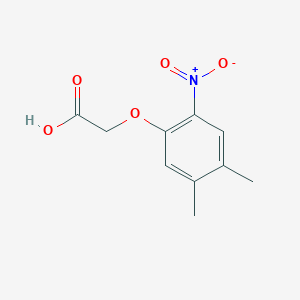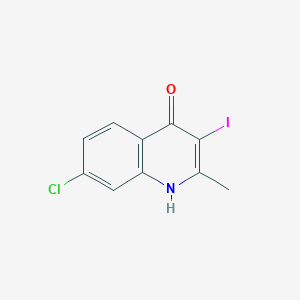
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.
Methylation: Addition of a methyl group at the 2-position.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the quinoline ring.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinoline derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.
Biology and Medicine
Quinoline derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, and anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, such compounds might be used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, cancer cell proliferation, or viral replication.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: A derivative with an oxygen atom at the nitrogen position.
2-Methylquinoline: A simpler quinoline derivative without halogen atoms.
Uniqueness
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
分子式 |
C10H7ClINO |
|---|---|
分子量 |
319.52 g/mol |
IUPAC名 |
7-chloro-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-9(12)10(14)7-3-2-6(11)4-8(7)13-5/h2-4H,1H3,(H,13,14) |
InChIキー |
NWOAOAAMKMGHEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)

![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
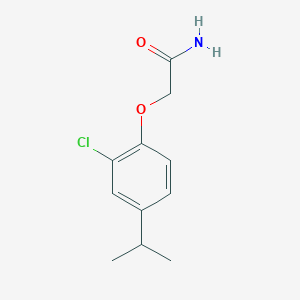
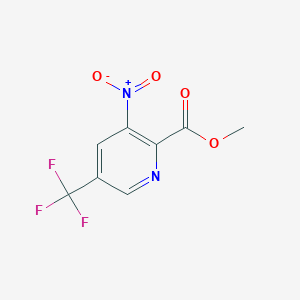
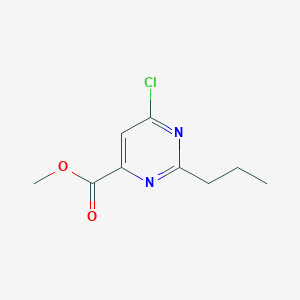

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
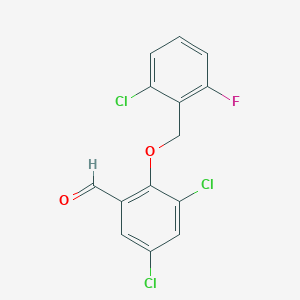

![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
